molecular formula C112H175N37O26S2 B587194 GGKPDLRPCHPPCHYIPRPKPR CAS No. 145038-84-2

GGKPDLRPCHPPCHYIPRPKPR

Cat. No.: B587194
CAS No.: 145038-84-2
M. Wt: 2519.985
InChI Key: XGPRWOCHJCOKPK-MPSWBVCDSA-N
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Description

This peptide has a molecular formula of C112H175N37O26S2 and a molecular weight of 2519.95 g/mol . Waglerin I is known for its potent biological activity, particularly its ability to inhibit nicotinic acetylcholine receptors, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GGKPDLRPCHPPCHYIPRPKPR typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

GGKPDLRPCHPPCHYIPRPKPR can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs of this compound with modified biological activities. These analogs are useful for studying structure-activity relationships and developing potential therapeutic agents .

Scientific Research Applications

GGKPDLRPCHPPCHYIPRPKPR has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in inhibiting nicotinic acetylcholine receptors, which are important in neurotransmission.

    Medicine: Explored for potential therapeutic applications, including pain management and treatment of neurological disorders.

    Industry: Utilized in the development of bioactive compounds and as a tool in drug discovery.

Mechanism of Action

The primary mechanism of action of GGKPDLRPCHPPCHYIPRPKPR involves its interaction with nicotinic acetylcholine receptors. The peptide binds to these receptors and inhibits their function, leading to a decrease in neurotransmission. This inhibition is achieved through the blockade of the receptor’s ion channel, preventing the flow of ions and subsequent signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GGKPDLRPCHPPCHYIPRPKPR is unique due to its specific sequence and structure, which confer its potent inhibitory activity on nicotinic acetylcholine receptors. This specificity makes it a valuable tool for studying these receptors and developing targeted therapies .

Properties

CAS No.

145038-84-2

Molecular Formula

C112H175N37O26S2

Molecular Weight

2519.985

InChI

InChI=1S/C112H175N37O26S2/c1-5-62(4)89(108(173)148-46-18-30-84(148)97(162)133-70(23-11-39-125-111(118)119)105(170)144-42-13-25-79(144)96(161)132-68(21-7-9-37-114)103(168)145-43-14-26-80(145)98(163)134-71(109(174)175)24-12-40-126-112(120)121)142-93(158)73(49-63-32-34-66(150)35-33-63)136-91(156)74(50-64-54-122-59-128-64)137-94(159)77-57-176-177-58-78(95(160)139-76(51-65-55-123-60-129-65)106(171)149-47-19-31-85(149)107(172)147-45-17-29-83(147)101(166)140-77)141-100(165)82-28-16-44-146(82)104(169)69(22-10-38-124-110(116)117)131-90(155)72(48-61(2)3)135-92(157)75(52-88(153)154)138-99(164)81-27-15-41-143(81)102(167)67(20-6-8-36-113)130-87(152)56-127-86(151)53-115/h32-35,54-55,59-62,67-85,89,150H,5-31,36-53,56-58,113-115H2,1-4H3,(H,122,128)(H,123,129)(H,127,151)(H,130,152)(H,131,155)(H,132,161)(H,133,162)(H,134,163)(H,135,157)(H,136,156)(H,137,159)(H,138,164)(H,139,160)(H,140,166)(H,141,165)(H,142,158)(H,153,154)(H,174,175)(H4,116,117,124)(H4,118,119,125)(H4,120,121,126)/t62-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,89-/m0/s1

InChI Key

XGPRWOCHJCOKPK-MPSWBVCDSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC=N5)NC(=O)C6CSSCC(C(=O)NC(C(=O)N7CCCC7C(=O)N8CCCC8C(=O)N6)CC9=CNC=N9)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)CN

Origin of Product

United States

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